2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid

Metabolic disorders Peripheral CB1 antagonist Blood-brain barrier permeability

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid (CAS 1708289-13-7) is a synthetic thiazole-carboxylic acid intermediate essential for the construction of Monlunabant (INV-202 / (S)-MRI-1891), a second-generation peripherally selective cannabinoid‑1 (CB1) receptor inverse agonist developed by Novo Nordisk for metabolic disorders. This intermediate supplies the thiazole-cyclobutyl-methylsulfonyl scaffold that constitutes the polar “fourth arm” distinguishing Monlunabant from earlier brain-penetrant CB1 antagonists such as Ibipinabant (SLV-319) and Rimonabant.

Molecular Formula C9H11NO4S2
Molecular Weight 261.3 g/mol
Cat. No. B15056152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid
Molecular FormulaC9H11NO4S2
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1(CCC1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C9H11NO4S2/c1-16(13,14)9(3-2-4-9)8-10-6(5-15-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)
InChIKeyFFUQUENJYJHOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid — a Key Intermediate for the Next-Generation Peripherally Selective CB1 Antagonist Monlunabant


2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid (CAS 1708289-13-7) is a synthetic thiazole-carboxylic acid intermediate essential for the construction of Monlunabant (INV-202 / (S)-MRI-1891), a second-generation peripherally selective cannabinoid‑1 (CB1) receptor inverse agonist developed by Novo Nordisk for metabolic disorders. This intermediate supplies the thiazole-cyclobutyl-methylsulfonyl scaffold that constitutes the polar “fourth arm” distinguishing Monlunabant from earlier brain-penetrant CB1 antagonists such as Ibipinabant (SLV-319) and Rimonabant [1]. The compound belongs to a class of four‑arm CB1 modulators designed to limit blood–brain barrier penetration while preserving high‑affinity CB1 binding [2].

Why Generic 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic Acid Cannot Be Substituted by First-Generation CB1 Antagonist Building Blocks


Structural analogs that lack the methylsulfonyl-cyclobutyl thiazole-carboxylic acid core cannot reproduce the physicochemical signature of Monlunabant. The thiazole-cyclobutyl-methylsulfonyl group is not an arbitrary fragment — it was rationally introduced to increase topological polar surface area (TPSA) and hydrogen‑bond donor capacity relative to Ibipinabant, thereby limiting passive blood–brain barrier penetration [1]. Replacement of this intermediate with a simpler thiazole carboxylate or a regioisomeric scaffold would eliminate the molecular features responsible for Monlunabant's 3.2‑fold lower brain‑to‑plasma ratio versus Ibipinabant [2], its >2000‑fold CB1/CB2 selectivity, and its distinctive β‑arrestin‑2 biased signaling profile . In other words, the intermediate is not an interchangeable commodity — it encodes the pharmacological differentiation of the final drug substance.

Quantitative Evidence Guide — How 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic Acid Differentiates the Monlunabant Scaffold from Ibipinabant, Rimonabant, and Taranabant


Brain‑to‑Plasma Ratio: 3.2‑Fold Improvement Over the Parent Ibipinabant Scaffold

Monlunabant (incorporating the 2-(1-(methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid fragment) demonstrates a brain‑to‑plasma ratio of 7%, compared with 22% for its direct parent compound Ibipinabant (SLV‑319) [1]. This represents an approximately 3.2‑fold reduction in brain exposure attributable to the increased polarity conferred by the thiazole-cyclobutyl-methylsulfonyl appendage [2]. The peripheral restriction design principle was explicitly aimed at mitigating the psychiatric adverse events that led to the withdrawal of first‑generation brain‑penetrant CB1 antagonists such as Rimonabant [3].

Metabolic disorders Peripheral CB1 antagonist Blood-brain barrier permeability

CB1 Binding Affinity: Monlunabant (Ki = 0.3 nM) vs Ibipinabant (Ki = 7.8 nM) — 26‑Fold Improved Target Engagement

In competitive radioligand binding assays using [³H]CP‑55,940 displacement at human CB1 receptor, Monlunabant ((S)-MRI-1891) displays a Ki of 0.3 nM , whereas its structural parent Ibipinabant (SLV‑319) exhibits a Ki of 7.8 nM under comparable conditions [1]. This represents an approximately 26‑fold improvement in binding affinity. Rimonabant (Ki = 1.8 nM) and Taranabant (Ki = 0.13 nM) [2] provide additional reference points across the CB1 antagonist class. The incorporation of the thiazole-cyclobutyl-methylsulfonyl carboxylic acid moiety preserves sub‑nanomolar affinity despite the addition of substantial polar surface area — a critical structure‑activity relationship achievement.

CB1 receptor Binding affinity Radioligand displacement

Topological Polar Surface Area (TPSA) Elevation: Monlunabant TPSA = 137.96 Ų vs Ibipinabant TPSA = 82.51 Ų

The topological polar surface area (TPSA) of Monlunabant is 137.96 Ų, compared with 82.51 Ų for Ibipinabant — a difference of 55.45 Ų (67% increase) that is directly attributable to the thiazole-cyclobutyl-methylsulfonyl carboxylic acid structural motif [1][2]. This TPSA increase is accompanied by an additional hydrogen‑bond donor (2 in Monlunabant vs 1 in Ibipinabant) and a reduction in XLogP (2.3 vs 6.14), reflecting decreased lipophilicity [1][2]. TPSA values above 120–140 Ų are considered a major limiting factor for passive CNS penetration, and the 137.96 Ų value positions Monlunabant in a physicochemical space distinct from all first‑generation brain‑penetrant CB1 antagonists [3].

Physicochemical properties Blood-brain barrier permeation Drug design

CB1/CB2 Selectivity: >2000‑Fold for Monlunabant vs ~1000‑Fold for Ibipinabant and Taranabant

Monlunabant exhibits >2000‑fold selectivity for CB1 (Ki = 0.3 nM) over CB2 (Ki = 613 nM) . In comparison, Ibipinabant displays approximately 1000‑fold selectivity (CB1 Ki = 7.8 nM vs CB2 Ki = 7943 nM) [1], and Taranabant also shows approximately 1000‑fold selectivity (CB1 Ki = 0.13 nM vs CB2 Ki = 170 nM) [2]. Rimonabant is the least selective in this set, with approximately 285‑fold selectivity (CB1 Ki = 1.8 nM vs CB2 Ki = 514 nM) [3]. The >2000‑fold selectivity window maintained by Monlunabant indicates that the thiazole-carboxylic acid moiety does not introduce CB2 affinity — an important consideration given that CB2 modulation can produce immunomodulatory confounds in metabolic disease models.

Receptor selectivity CB2 receptor Off-target pharmacology

β‑Arrestin‑2 Biased Signaling: Monlunabant βArr2 IC₅₀ = 21 pM vs G‑Protein IC₅₀ = 6 nM (~286‑Fold Bias)

Monlunabant displays pronounced β‑arrestin‑2 (βArr2) biased antagonism at the CB1 receptor, with an IC₅₀ of 21 pM for inhibiting βArr2 recruitment versus an IC₅₀ of 6 nM for inhibiting G‑protein activation — an approximately 286‑fold bias toward the β‑arrestin‑2 pathway . By contrast, Rimonabant is an unbiased antagonist with no significant differential between βArr2 recruitment and G‑protein signaling inhibition [1]. In vivo, this biased signaling translates into muscle insulin sensitization in wild‑type mice that is absent in βArr2‑knockout mice, along with reduced anxiety relative to Rimonabant at equi‑effective anorectic doses [1]. The structural basis for this bias involves the interaction of the Monlunabant thiazole-carboxylic acid region with non‑polar residues on the CB1 N‑terminal loop (including F108) and transmembrane helix‑1 (S123) [1].

Biased agonism β-arrestin-2 G-protein signaling

Clinical Weight Loss Efficacy: Monlunabant Phase 2a — Statistically Significant, Dose‑Dependent Body Weight Reduction at 16 Weeks

In a 16‑week randomized, double‑blind, placebo‑controlled Phase 2a trial (NCT05891834) enrolling 243 adults with obesity and metabolic syndrome, Monlunabant 10 mg, 20 mg, and 50 mg once‑daily produced least‑squares mean placebo‑adjusted weight losses of −6.4 kg, −6.9 kg, and −8.0 kg, respectively (P < 0.0001 for all doses) [1]. While Ibipinabant advanced to Phase 2/3 clinical testing before discontinuation, its clinical development was terminated prior to generating comparative Phase 2 efficacy data in metabolic syndrome populations [2]. Rimonabant demonstrated approximately −4.7 kg placebo‑adjusted weight loss at one year (RIO‑Europe trial) [3], though cross‑trial comparison is confounded by different trial durations (16 weeks vs 52 weeks) and populations. The Monlunabant Phase 2a trial confirms that the peripheral‑selectivity design principle — enabled by the thiazole-cyclobutyl-methylsulfonyl carboxylic acid intermediate — translates into clinically meaningful weight loss with a safety profile distinct from brain‑penetrant first‑generation agents.

Obesity Phase 2a clinical trial Weight loss

Recommended Procurement Scenarios: When 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic Acid Is the First‑Choice Intermediate


Synthesis of Monlunabant (INV‑202) and Structurally Congeneric Four‑Arm CB1 Antagonists

This is the primary application scenario. The intermediate is an indispensable building block for the convergent synthesis of Monlunabant and closely related four‑arm CB1R antagonists (e.g., MRI‑1867/Zevaquenabant analogs). Any laboratory or CDMO synthesizing Monlunabant — whether for pharmacology studies, DMPK profiling, toxicology batches, or clinical trial material — must source this specific thiazole-cyclobutyl-methylsulfonyl carboxylic acid intermediate [1]. Substitution with an alternative thiazole‑carboxylic acid would yield a compound lacking the TPSA elevation (137.96 vs 82.51 Ų) and HBD increase (2 vs 1) that confer the 3.2‑fold brain‑to‑plasma ratio reduction relative to the Ibipinabant scaffold [2].

Structure–Activity Relationship (SAR) Studies on Peripheral CB1R Antagonist Scaffolds

The thiazole-cyclobutyl-methylsulfonyl carboxylic acid intermediate serves as a privileged fragment for SAR exploration of next‑generation peripherally restricted CB1 antagonists [1]. Its contribution to the >2000‑fold CB1/CB2 selectivity window and 286‑fold β‑arrestin‑2 signaling bias makes it a benchmark comparator for any new peripheral CB1 program [2]. Researchers designing novel peripherally restricted scaffolds should use this intermediate as the reference for benchmarking target engagement (CB1 Ki = 0.3 nM), selectivity (CB1/CB2 > 2000), and signaling bias (βArr2/G‑protein ~286‑fold) .

In Vivo Metabolic Pharmacology Requiring CNS‑Sparing CB1 Antagonism

Investigators conducting in vivo metabolic studies where CNS‑mediated confounds must be minimized should procure Monlunabant synthesized from this intermediate rather than Ibipinabant or Rimonabant as the reference CB1 antagonist [1]. The 7% brain‑to‑plasma ratio of Monlunabant ensures that at peripherally efficacious doses (validated at 10–50 mg in the Phase 2a trial producing −6.4 to −8.0 kg placebo‑adjusted weight loss), CNS CB1 occupancy is limited, whereas Rimonabant at anorectic doses achieves high brain exposure and is associated with anxiety and mood disturbances [2].

Preparation of Stable Isotope‑Labeled Internal Standards for Bioanalytical Method Development

The carboxylic acid functional group on the thiazole ring provides a chemically tractable handle for ¹³C‑ or ²H‑labeling, enabling the synthesis of stable isotope‑labeled Monlunabant for use as an internal standard in LC‑MS/MS bioanalytical assays [1]. Given the Phase 2a trial data requiring quantification of Monlunabant in plasma for pharmacokinetic/pharmacodynamic analyses [2], the availability of the intermediate with a defined single carboxylic acid site facilitates regioselective labeling strategies that would be more complex with Ibipinabant‑derived scaffolds.

Quote Request

Request a Quote for 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.